molecular formula C18H16N2O3S2 B11147934 (5Z)-5-[(2-hydroxyquinolin-3-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(2-hydroxyquinolin-3-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11147934
M. Wt: 372.5 g/mol
InChI Key: PTDMHXRKUOBTGV-XFXZXTDPSA-N
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Description

(5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that combines quinoline, oxolane, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and oxolane intermediates, followed by their condensation with a thiazolidinone derivative under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol .

Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Uniqueness: What sets (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of multiple functional groups, which endows it with a unique set of chemical and biological properties.

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

(3Z)-3-[[4-hydroxy-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]quinolin-2-one

InChI

InChI=1S/C18H16N2O3S2/c21-16-12(8-11-4-1-2-6-14(11)19-16)9-15-17(22)20(18(24)25-15)10-13-5-3-7-23-13/h1-2,4,6,8-9,13,22H,3,5,7,10H2/b12-9-

InChI Key

PTDMHXRKUOBTGV-XFXZXTDPSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=C(SC2=S)/C=C\3/C=C4C=CC=CC4=NC3=O)O

Canonical SMILES

C1CC(OC1)CN2C(=C(SC2=S)C=C3C=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

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